Topological Polar Surface Area (TPSA) Advantage of the Tetrahydropyran-Substituted 1,2,4-Oxadiazole Over the tert-Butyl Analog
The oxan-4-yl substituent in the target compound contributes an additional ring oxygen that increases TPSA by approximately 9.3 Ų relative to the closest lipophilic alkyl comparator, ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate (CAS 163719-73-1). This is significant because TPSA is inversely correlated with passive intestinal absorption; compounds with TPSA < 140 Ų are generally considered orally bioavailable, but within this range, even ~10 Ų differences can modulate permeability and solubility [1]. The target compound achieves this higher TPSA (74.5 Ų) while maintaining a comparable or slightly lower computed lipophilicity (XLogP3 1.1 vs. 1.54 for the tert-butyl analog), indicating that the tetrahydropyran oxygen introduces polarity without the lipophilicity penalty typically associated with heteroatom incorporation .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and XLogP3 |
|---|---|
| Target Compound Data | TPSA = 74.5 Ų; XLogP3-AA = 1.1; HBA = 6; MW = 226.23 g/mol [1] |
| Comparator Or Baseline | Ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate (CAS 163719-73-1): PSA = 65.2 Ų; LogP = 1.54; HBA = 5; MW = 198.22 g/mol |
| Quantified Difference | ΔTPSA ≈ +9.3 Ų (14% increase); ΔXLogP ≈ −0.4 units (target is less lipophilic); ΔHBA = +1 |
| Conditions | Computed properties: PubChem XLogP3-AA (target) vs. Chemsrc/chemicalbook LogP (comparator). Both at standard state. |
Why This Matters
The higher TPSA of the target compound predicts improved aqueous solubility relative to the tert-butyl analog without sacrificing membrane permeability, offering a more balanced drug-likeness profile for lead optimization.
- [1] PubChem Compound Summary CID 65329044, Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate. National Center for Biotechnology Information (2026). View Source
